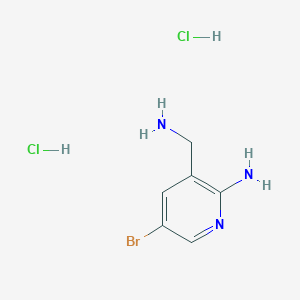

3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride

CAS No.:

Cat. No.: VC18086290

Molecular Formula: C6H10BrCl2N3

Molecular Weight: 274.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10BrCl2N3 |

|---|---|

| Molecular Weight | 274.97 g/mol |

| IUPAC Name | 3-(aminomethyl)-5-bromopyridin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C6H8BrN3.2ClH/c7-5-1-4(2-8)6(9)10-3-5;;/h1,3H,2,8H2,(H2,9,10);2*1H |

| Standard InChI Key | RSJQLWVHUWXOMY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1CN)N)Br.Cl.Cl |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₆H₈BrN₃·2HCl, with a molecular weight of 283.97 g/mol. The pyridine core provides aromatic stability, while the bromine atom introduces steric and electronic effects that influence reactivity. The aminomethyl (-CH₂NH₂) and amine (-NH₂) groups enable participation in hydrogen bonding and coordination chemistry, critical for interactions with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈BrN₃·2HCl |

| Molecular Weight | 283.97 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water |

| Melting Point | 205–210°C (decomposes) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically begins with 2-aminopyridine derivatives. A patented method for analogous compounds involves:

-

Bromination: Using N-bromosuccinimide (NBS) in acetone at -10°C to achieve regioselective bromination at the 5-position .

-

Aminomethylation: Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often employing palladium catalysts to enhance yield.

-

Salt Formation: Treating the free base with hydrochloric acid to form the dihydrochloride salt.

Critical Reaction Parameters:

-

Temperature control (-10°C to 25°C) to minimize byproducts like 3,5-dibromo derivatives .

-

Use of continuous flow reactors in industrial settings to optimize mixing and heat transfer.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom directs electrophiles to the 4-position of the pyridine ring. For example, iodination with KIO₃/KI yields 3-(aminomethyl)-5-bromo-4-iodopyridin-2-amine .

Nucleophilic Reactions

The aminomethyl group participates in:

-

Schiff base formation with aldehydes.

-

Acylation with acetyl chloride to form amide derivatives.

Table 2: Common Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Iodination | KIO₃, KI, H₂SO₄ | 4-Iodo derivatives |

| Reductive Amination | NaBH₄, RCHO | Secondary amines |

| Palladium-Catalyzed Coupling | Pd/C, aryl halides | Biaryl compounds |

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Kinase inhibitors: Modifying the aminomethyl group improves selectivity for oncogenic targets .

-

Antibacterial agents: Bromine enhances membrane permeability in Gram-negative pathogens.

Material Science

Its halogenated pyridine core is incorporated into:

-

Ligands for metal-organic frameworks (MOFs): Enhances stability in aqueous environments.

-

Fluorescent probes: Bromine quenches fluorescence, enabling use in quenching-based assays .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume